molecular formula C26H36N2O9 B8058535 Antimycin A3 CAS No. 58239-09-1

Antimycin A3

Cat. No.: B8058535
CAS No.: 58239-09-1
M. Wt: 520.6 g/mol
InChI Key: PVEVXUMVNWSNIG-PDPGNHKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antimycin A3 is a naturally occurring antibiotic isolated from Streptomyces species, characterized by a nine-membered dioxolane ring and a 3-formylaminosalicylic acid moiety linked via an amide bond . It is part of the antimycin family, which includes congeners such as antimycin A1, A2, and A4, differing primarily in the alkyl side chain length (e.g., A3 has a C₄H₉ chain, while A1 has C₆H₁₃) .

This compound is a potent inhibitor of mitochondrial electron transport chain (mETC) complex III, blocking ubiquinol-cytochrome c oxidoreductase and inducing oxidative stress . Additionally, it binds to the BH3-binding hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, promoting apoptosis in cancer cells overexpressing these proteins . This dual mechanism underpins its applications in cancer research, particularly in laryngeal carcinoma, where Bcl-2 overexpression is common . Its purity (≥98%) and stability at -20°C make it a reliable tool in biochemical studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEVXUMVNWSNIG-PDPGNHKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037189
Record name Antimycin A3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7037189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116095-17-1, 522-70-3, 58239-09-1
Record name Antimycin A3b
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116095171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antimycin A3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Antimycin A3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7037189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.579
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANTIMYCIN A3B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBD5W80B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Purothionin AII
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Strain Selection and Culture Conditions

Antimycin A3 is primarily produced by Streptomyces species, including Streptomyces argillaceus. Fermentation occurs in three stages:

  • Seed culture preparation : Erlenmeyer flasks (500 mL) contain a nutrient medium of soy bean meal (4%), glucose (2%), ammonium sulfate (0.3%), and calcium carbonate (0.15%), adjusted to pH 7.0–7.5.

  • Intermediate scaling : Cultures are transferred to 12-liter flasks with reciprocal shaking.

  • Large-scale fermentation : Conducted in 250-liter fermentors under controlled conditions:

    • Temperature: 20–30°C (optimal: 25°C)

    • Agitation: 100–300 rpm (preferred: 250 rpm)

    • Aeration: 0.5–2 volumes of air per medium volume per minute.

Automatic pH control maintains the medium at pH 6.0 using ammonium hydroxide or sulfuric acid. Antifoaming agents (e.g., DF-143-PK) are added as needed.

Nutrient Supplementation and Yield Optimization

  • Carbon sources : Soya bean oil (1.25% daily addition rate) enhances antimycin production.

  • Fermentation duration : Peak this compound titers (9.3 μg/mL) are achieved after 96 hours, as determined fluorometrically.

Extraction and Preliminary Purification

Acid-Base Precipitation

Post-fermentation, the broth is adjusted to pH 9.0 with sodium hydroxide (25% aqueous solution) and stirred for 30 minutes. Acidification to pH 2.5 with sulfuric acid (30%) precipitates this compound, which binds to mycelium and filter aids (e.g., diatomaceous earth). Filtration yields a filter cake containing ~440 g of crude this compound per 150 kg of wet biomass.

Solvent Extraction

The filter cake is extracted with methylene chloride (3 × 1 volume), recovering >95% of this compound. Combined extracts are dried with anhydrous sodium sulfate and evaporated under reduced pressure to an oily residue.

Crystallization and Final Purification

Hexane Crystallization

The oily residue is stirred into hexane (4–8 volumes) and cooled to 5°C. Crude crystalline this compound (81% purity) precipitates, yielding 390 g with 71% recovery.

Chromatographic Separation

High-performance liquid chromatography (HPLC) isolates this compound from homologues (A1, A2, A4):

  • Column : C18 reverse-phase

  • Mobile phase : Acetonitrile/water gradient

  • Detection : UV at 227 nm.

Synthetic Approaches to this compound Analogues

Open-Chain Analogues

Open-chain derivatives (e.g., compounds 1 and 2 ) are synthesized from Boc-L-threonine via:

  • Esterification : Allyl bromide coupling under basic conditions.

  • Amidation : Boc deprotection followed by reaction with nicotinoyl chloride.

  • Sharpless asymmetric dihydroxylation : Using (DHQ)₂PHAL or (DHQD)₂PHAL ligands (diastereomeric ratio: 10:1).

Table 1: Cytotoxicity of Synthetic Analogues

CompoundIC₅₀ (μM) against HEP-2 Cells
1 31.6
2 46.3
Native A3>50

Quality Control and Analytical Characterization

Spectroscopic Validation

  • UV-Vis : λₘₐₓ 227 nm (ε = 37,800), 319 nm (ε = 6,000).

  • IR : Peaks at 3372 cm⁻¹ (O–H), 1748 cm⁻¹ (ester C=O), 1642 cm⁻¹ (amide C=O).

  • NMR : ¹H and ¹³C data align with dilactone structure (Tables 1–2 in).

Mass Spectrometry

  • HRFAB-MS : [M+H]⁺ 535.2648 (calculated for C₂₇H₃₉N₂O₉: 535.2657) .

Scientific Research Applications

Cancer Research Applications

1. Anticancer Activity Against Colorectal Cancer

  • Study Findings : Novel open-chain analogs of Antimycin A3 have been synthesized and evaluated for their cytotoxic effects on colorectal cancer cell lines (HCT-116). These analogs demonstrated enhanced anticancer activity compared to the original compound, with IC50 values ranging from 35 to 47 µM. This suggests that structural modifications can significantly improve therapeutic efficacy .

2. Induction of Apoptosis in Lung Cancer

  • Mechanism : Research has shown that this compound can inhibit the growth of human pulmonary adenocarcinoma (A549) cells by inducing cell cycle arrest and apoptosis. Treatment with concentrations between 2-100 µM resulted in significant growth inhibition over 72 hours, highlighting its potential as a therapeutic agent against lung cancer .

3. Targeting Laryngeal Cancer

  • Cytotoxicity Studies : Open-chain analogs of this compound have also been tested against laryngeal cancer cells (HEP-2), showing improved anticancer activity with IC50 values between 31.6 and 46.3 µM. These findings support the development of this compound derivatives as promising candidates for laryngeal cancer treatment .

Case Studies

Study Cancer Type Findings IC50 (µM)
Arsianti et al. (2015)ColorectalOpen-chain analogs showed greater activity than this compound35-47
Han et al. (2008)LungInduced apoptosis and cell cycle arrest in A549 cellsNot specified
In Silico Study (2017)LaryngealOpen-chain analogs exhibited enhanced cytotoxicity against HEP-2 cells31.6-46.3

Molecular Docking Studies

In silico molecular docking studies have been conducted to evaluate the binding affinity of this compound and its analogs to anti-apoptotic proteins like Bcl-2 family members (Bcl-xL and Mcl-1). These studies suggest that modifications to the chemical structure can enhance binding interactions, thereby improving apoptotic induction in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Antimycin Congeners

Compound Alkyl Side Chain Key Targets Notable Activity IC₅₀/EC₅₀
A1 C₆H₁₃ mETC complex III, AGPS* Antifungal, inhibits Rhizoctonia solani Gene expression modulation (ND5, ND4L)
A3 C₄H₉ Bcl-2/Bcl-xL, mETC complex III Pro-apoptotic in laryngeal cancer cells 46.3 µM (HEP-2 cells)
A4 C₃H₇ mETC complex III Broad-spectrum antifungal Not reported
2-Methoxy-A3 C₄H₉ (modified) Bcl-xL (no mETC binding) Retains apoptosis induction, no respiration inhibition Inactive against WEEV

*AGPS: Alkylglycerone phosphate synthase

Key Findings :

  • Antimycin A1 exhibits stronger antifungal activity against Rhizoctonia solani and modulates mitochondrial gene expression (e.g., ND5, COX2) .
  • Antimycin A3 ’s shorter alkyl chain enhances specificity for Bcl-2/Bcl-xL, making it a potent apoptosis inducer in laryngeal cancer (HEP-2 cells) .
  • 2-Methoxythis compound, a synthetic derivative, loses mETC inhibitory activity due to modification of the 3-formylaminosalicylic acid group but retains Bcl-xL targeting, reducing systemic toxicity .

Table 2: Cytotoxicity of this compound and Analogues in HEP-2 Cells

Compound IC₅₀ (µM) Mechanism of Action
This compound 46.3 Bcl-2 inhibition, mETC blockade
Open-chain analogue 1 31.6 Enhanced Bcl-2 binding affinity
Open-chain analogue 2 34.2 Apoptosis via mitochondrial swelling

Key Findings :

  • Open-chain analogues exhibit 20–30% greater potency than this compound in HEP-2 cells due to improved binding to Bcl-2’s hydrophobic groove .

Mechanistic Divergence in Antiviral and Anticancer Contexts

While this compound and its congeners inhibit viral replication via mETC disruption (e.g., WEEV), structural modifications alter this activity:

  • Antimycin A1a–A4a : All suppress WEEV replicons (IC₅₀ < 10 nM) by blocking mitochondrial respiration .
  • 2-Methoxythis compound : Inactive against WEEV due to loss of mETC binding, confirming that antiviral effects require respiration inhibition .

Biological Activity

Antimycin A3 is a natural compound isolated from Streptomyces species, recognized for its significant biological activity, particularly in cancer research. This article explores its mechanisms of action, efficacy against various cancer cell lines, and its potential as a therapeutic agent.

Overview of this compound

This compound is part of a family of compounds known as antimycin antibiotics, which are characterized by their ability to inhibit mitochondrial respiration. Specifically, this compound inhibits the electron transport chain at complex III (ubiquinol-cytochrome c oxidoreductase), disrupting ATP production and inducing apoptosis in sensitive cells .

The primary mechanism through which this compound exerts its effects involves:

  • Inhibition of Mitochondrial Respiration : By blocking complex III, this compound leads to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS) production, which can induce oxidative stress and cell death .
  • Induction of Apoptosis : this compound has been shown to selectively induce apoptosis in cancer cells expressing high levels of anti-apoptotic proteins like Bcl-2. The compound interacts with the Bcl-2 homology domain 3 (BH3)-binding groove, promoting mitochondrial membrane permeabilization and subsequent release of pro-apoptotic factors .

Case Studies and Research Findings

  • Breast Cancer Cells :
    • This compound demonstrated an IC50 value of approximately 50 µM against HeLa cells, indicating its potential as an anti-cancer agent targeting Bcl-2 overexpression .
    • In a study focusing on breast cancer, analogs of this compound were designed to enhance binding affinity to Bcl-2 proteins, showing improved cytotoxicity compared to the parent compound .
  • Laryngeal Cancer Cells :
    • Open-chain analogs of this compound exhibited superior anticancer activity against HEP-2 laryngeal cancer cells, with IC50 values ranging from 31.6 µM to 46.3 µM. This suggests that structural modifications can enhance the therapeutic potential of this compound derivatives .
  • Mechanistic Studies :
    • Research indicated that this compound treatment leads to a concentration-dependent reduction in c-Myc protein levels in specific cancer cell lines, further implicating its role in modulating key oncogenic pathways through ROS induction .

Comparative Analysis of this compound and Its Analogues

CompoundTarget Cancer TypeIC50 (µM)Mechanism of Action
This compoundHeLa (Cervical)50Inhibits complex III; induces apoptosis via Bcl-2 pathway
Open-chain AnalogsHEP-2 (Laryngeal)31.6 - 46.3Enhanced binding to Bcl-2; increased cytotoxicity
RespirantinMCF-7 (Breast)< 10Stronger cytotoxicity due to structural differences

Q & A

Q. What experimental models are commonly used to study Antimycin A3’s pro-apoptotic effects in cancer research?

this compound is tested in in vitro models such as human breast cancer (MDA-MB-231), prostate cancer (PC-3), and colorectal cancer cell lines. Its mechanism involves selective apoptosis in cells overexpressing anti-apoptotic Bcl-2 proteins, validated via flow cytometry for caspase activation and mitochondrial membrane potential assays. Researchers often pair these with Western blotting to quantify Bcl-2/Bax protein ratios .

Q. How is this compound’s impact on mitochondrial electron transport chain (ETC) activity measured experimentally?

Respiration assays using oxygenphoresis (e.g., Seahorse XF Analyzer) are standard. This compound inhibits Complex III (ubiquinol-cytochrome c oxidoreductase), which is confirmed by reduced oxygen consumption rates (OCR) in the presence of substrates like succinate. Parallel use of oligomycin (ATP synthase inhibitor) and FCCP (uncoupler) helps isolate ETC dysfunction .

Q. What methodological controls are critical when assessing this compound’s specificity in apoptosis induction?

Include negative controls (e.g., Bcl-2-low cell lines) and pharmacological controls (e.g., Bcl-2 inhibitors like Venetoclax). Validate off-target effects via RNA interference (siRNA knockdown of Bcl-2) or use derivatives like 2-methoxythis compound, which lacks ETC inhibition but retains apoptotic activity .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its binding affinity to Bcl-2 family proteins?

Replace the nine-membered dilactone core with 18-membered polyhydroxylated or tetraaldehyde cores (e.g., compounds 11 and 14). These analogs form additional hydrogen bonds with Bcl-2 catalytic site residues (e.g., Glu11, Asp32, Asp168) and improve hydrophobic interactions. Molecular docking (AutoDock 4.2.3) with PDB IDs 3ZLN (Bcl-xl) and 5IEZ (Mcl-1) predicts binding energies ≤−7.74 kcal/mol, validated via isothermal titration calorimetry (ITC) .

Q. How should researchers reconcile contradictory data on this compound’s dual roles in ETC inhibition and apoptosis induction?

Use dose-response studies to separate mechanisms: low doses (≤1 µM) primarily target Bcl-2, while higher doses (>5 µM) disrupt ETC. Employ mitochondrial DNA-depleted (ρ⁰) cell lines to isolate ETC-independent effects. Transcriptomic profiling (RNA-seq) can further distinguish pathway-specific gene expression changes .

Q. What computational and experimental strategies validate in silico docking results for this compound analogs?

Combine molecular dynamics simulations (GROMACS) to assess binding stability (>50 ns trajectories) with surface plasmon resonance (SPR) for kinetic analysis (KD measurements). Cross-validate with competitive fluorescence polarization assays using Bcl-2/Bim BH3 domain peptides .

Data Analysis and Contradiction Resolution

Q. How do researchers address variability in this compound’s IC50 values across cancer cell lines?

Normalize data to mitochondrial density (citrate synthase activity assays) and cellular uptake (LC-MS quantification of intracellular this compound). Use SYBR Green-based assays to rule out cytotoxicity confounders. Meta-analysis of public datasets (e.g., Cancer Cell Line Encyclopedia) identifies genetic predictors of sensitivity (e.g., Bcl-2/Bax expression ratios) .

Q. What statistical approaches are recommended for comparing this compound analogs in high-throughput screens?

Apply Z-factor scoring to assess assay robustness and normalized percent inhibition (NPI) to rank analogs. Use partial least squares regression (PLSR) to correlate docking scores (e.g., hydrogen bond counts, binding energy) with experimental IC50. Address batch effects via randomized plate layouts and ComBat normalization .

Methodological Best Practices

Q. How should researchers optimize protocols for synthesizing this compound analogs with improved solubility?

Introduce hydroxyl groups to the macrocyclic core (e.g., compound 14) to enhance aqueous solubility. Characterize analogs via HPLC-ELSD (evaporative light scattering detection) and compare partition coefficients (log P) using shake-flask methods. Assess cytotoxicity in renal (HEK-293) and hepatic (HepG2) cell lines to predict in vivo tolerability .

Q. What in vitro and in vivo models best predict the therapeutic window of this compound derivatives?

Use patient-derived xenografts (PDXs) with Bcl-2 overexpression for in vivo efficacy. Pair with cardiac-specific toxicity assays (e.g., human iPSC-derived cardiomyocytes) to evaluate mitochondrial toxicity. Pharmacokinetic studies (Cmax, AUC) in rodents guide dosing regimens that balance on-target apoptosis and off-target ETC effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antimycin A3
Reactant of Route 2
Reactant of Route 2
Antimycin A3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.